Hydroxy Bosentan-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

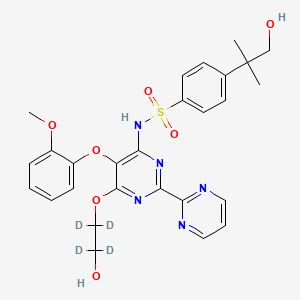

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxy-2-methylpropan-2-yl)-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJQMBCLPZWTQJ-ONNKGWAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)CO)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733077 | |

| Record name | N-[6-{[2-Hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065472-91-4 | |

| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-1,1,2,2-d4)-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065472-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-{[2-Hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Hydroxy Bosentan-d4 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy Bosentan-d4, a critical tool in the research and development of the dual endothelin receptor antagonist, Bosentan. It covers the chemical properties, biological context, and detailed analytical applications of this stable isotope-labeled internal standard.

Introduction: What is this compound?

This compound is the deuterium-labeled analog of Hydroxy Bosentan (Ro 48-5033).[1][2] Hydroxy Bosentan is the primary and pharmacologically active metabolite of Bosentan, formed in the liver by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4).[3][4][5] Bosentan is a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension (PAH).

The "-d4" designation indicates that four hydrogen atoms on the 2-hydroxyethoxy side chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a compound that is chemically identical to Hydroxy Bosentan but has a higher molecular mass (+4 Da). Due to its properties, this compound is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy, precision, and reliability of pharmacokinetic and therapeutic drug monitoring studies for Bosentan and its metabolites.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is defined by the core structure of its parent metabolite with deuterium atoms incorporated at the ethoxy group.

IUPAC Name: 4-(1-hydroxy-2-methylpropan-2-yl)-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide.

All quantitative data for this compound has been summarized in the table below for clarity and ease of comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₂₅D₄N₅O₇S | |

| Molecular Weight | 571.6 g/mol | |

| Exact Mass | 571.2039 Da | |

| CAS Number | 1065472-91-4 | |

| Appearance | White to off-white powder | |

| Parent Compound | Bosentan (CAS: 147536-97-8) | |

| Unlabeled Analog | Hydroxy Bosentan (CAS: 253688-60-7) |

Biological Context: Mechanism of Action of the Parent Compound, Bosentan

To understand the relevance of quantifying Hydroxy Bosentan, it is essential to understand the mechanism of its parent drug. Bosentan is a competitive antagonist of both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. In patients with pulmonary arterial hypertension, the peptide Endothelin-1 (ET-1) is elevated, leading to significant vasoconstriction and vascular remodeling.

ET-1 binding to ET-A receptors on vascular smooth muscle cells causes potent vasoconstriction and proliferation. Bosentan blocks this interaction, leading to vasodilation and a decrease in pulmonary vascular resistance. By also blocking ET-B receptors, Bosentan provides a comprehensive antagonism of the endothelin system. The primary metabolite, Hydroxy Bosentan, retains 10-20% of the pharmacological activity of the parent compound, contributing to the overall therapeutic effect.

Experimental Protocols: Quantitative Analysis via LC-MS/MS

This compound is the preferred internal standard for the quantification of Hydroxy Bosentan in biological matrices. A typical experimental protocol using UPLC-MS/MS is detailed below.

To accurately determine the concentration of Hydroxy Bosentan (analyte) in human plasma using this compound as an internal standard (IS).

-

Analytes: Hydroxy Bosentan, this compound (IS)

-

Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water

-

Equipment: UPLC system, Triple Quadrupole Mass Spectrometer, Centrifuge, Analytical Balance

-

Aliquot 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (this compound, e.g., at 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for analysis.

-

Inject 5 µL onto the UPLC-MS/MS system.

-

Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 30% B, increase to 90% B over 2.5 minutes, hold for 0.5 minutes, return to 30% B and re-equilibrate.

-

Column Temperature: 40°C.

-

Total Run Time: 4 minutes.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Hydroxy Bosentan: Q1: 568.2 m/z → Q3: 202.1 m/z (based on literature for HYBOS)

-

This compound (IS): Q1: 572.2 m/z → Q3: 202.1 m/z (Precursor ion is +4 Da higher)

-

-

Data Analysis: The concentration of Hydroxy Bosentan is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard calibration curve.

Conclusion

This compound is an indispensable analytical reagent for drug development professionals working with Bosentan. Its use as an internal standard ensures the highest level of accuracy in bioanalytical methods, which is paramount for reliable pharmacokinetic profiling, metabolism studies, and clinical therapeutic monitoring. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers in this field.

References

Synthesis and Manufacturing of Deuterated Bosentan Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated metabolites of Bosentan, a dual endothelin receptor antagonist. This document is intended for researchers, scientists, and drug development professionals involved in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

Bosentan is a competitive antagonist of endothelin-1 at both ETA and ETB receptors, indicated for the treatment of pulmonary arterial hypertension.[1][2][3] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4.[4] This metabolism leads to the formation of three main metabolites: Ro 48-5033 (hydroxy bosentan), Ro 47-8634 (desmethyl bosentan), and Ro 64-1056 (hydroxy desmethyl bosentan).[5] The primary metabolite, Ro 48-5033, is pharmacologically active and contributes to the overall effect of the parent drug.

The use of deuterated analogs of drugs and their metabolites has become an invaluable tool in drug discovery and development. Deuterium labeling can alter the pharmacokinetic profile of a compound, often leading to a reduced rate of metabolism and, consequently, a longer half-life. Furthermore, deuterated compounds serve as excellent internal standards for quantitative bioanalysis by mass spectrometry. This guide focuses on the synthetic strategies and manufacturing considerations for producing deuterated versions of Bosentan's primary metabolites.

Bosentan Metabolism and Signaling Pathway

Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, on vascular smooth muscle and endothelial cells. This antagonism prevents ET-1-mediated vasoconstriction and cell proliferation, leading to vasodilation and a reduction in pulmonary vascular resistance.

The metabolism of Bosentan primarily occurs in the liver, involving hydroxylation and O-demethylation reactions.

Caption: Metabolic pathway of Bosentan to its major metabolites.

The signaling cascade initiated by ET-1 binding and its inhibition by Bosentan is depicted below.

Caption: Simplified signaling pathway of Endothelin-1 and the mechanism of action of Bosentan.

Synthesis of Deuterated Bosentan Metabolites

The synthesis of deuterated metabolites of Bosentan can be approached through two primary strategies: chemical synthesis using deuterated starting materials or intermediates, and biotransformation of a deuterated parent drug.

Chemical Synthesis

Chemical synthesis offers precise control over the location and extent of deuterium incorporation. The following are proposed synthetic workflows for the deuterated metabolites of Bosentan.

Caption: General workflow for the chemical synthesis of deuterated drug metabolites.

1. Synthesis of Deuterated Ro 48-5033 (Hydroxy Bosentan-d6)

The synthesis of Hydroxy Bosentan-d6 can be achieved by introducing a deuterated tert-butyl group. A plausible route involves the use of deuterated acetone as a starting material.

-

Experimental Protocol:

-

Preparation of deuterated tert-butanol: React acetone-d6 with methylmagnesium bromide in a Grignard reaction to produce 2-methyl-propan-2-ol-d6.

-

Friedel-Crafts alkylation: React benzene with the deuterated tert-butanol from the previous step in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form deuterated tert-butylbenzene.

-

Chlorosulfonation: Treat the deuterated tert-butylbenzene with chlorosulfonic acid to yield 4-(tert-butyl-d6)-benzenesulfonyl chloride.

-

Coupling: React the deuterated sulfonyl chloride with the amine precursor of Bosentan, 4-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-6-amine.

-

Purification: The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and determine the isotopic purity.

-

2. Synthesis of Deuterated Ro 47-8634 (Desmethyl Bosentan-d3)

Deuteration of the methoxy group can be challenging. A potential strategy involves the synthesis of a deuterated precursor for the methoxyphenoxy moiety.

-

Experimental Protocol:

-

Preparation of deuterated guaiacol: O-demethylate guaiacol and then re-methylate the resulting catechol using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a base.

-

Synthesis of the bipyrimidine core: Synthesize the 4,6-dichloro-5-(2-(methoxy-d3)-phenoxy)-2,2'-bipyrimidine intermediate using the deuterated guaiacol.

-

Coupling reactions: Sequentially react the deuterated bipyrimidine intermediate with 4-tert-butylbenzenesulfonamide and ethylene glycol.

-

Purification: Purify the final product using chromatographic techniques.

-

Characterization: Confirm the structure and isotopic labeling using NMR and MS analysis.

-

3. Synthesis of Deuterated Ro 64-1056 (Hydroxy Desmethyl Bosentan-d7)

This metabolite is both hydroxylated and demethylated. A synthetic approach could involve a combination of the strategies for the other two metabolites or deuteration of the ethylene glycol moiety. A common strategy involves labeling the four hydrogens on the ethoxy side chain.

-

Experimental Protocol:

-

Synthesis of the Bosentan precursor: Prepare the 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide intermediate.

-

Coupling with deuterated ethylene glycol: React the precursor with ethylene glycol-d4 in the presence of a base to introduce the deuterated hydroxyethoxy side chain.

-

Hydroxylation and Demethylation: This dual modification is challenging to achieve synthetically with high selectivity. A biotransformation approach (see below) might be more feasible. Alternatively, a multi-step chemical synthesis involving protection and deprotection of functional groups would be required.

-

Purification and Characterization: The product would be purified and characterized as described for the other metabolites.

-

Biotransformation

Biotransformation utilizes enzymes from microorganisms or recombinant systems to carry out specific metabolic reactions. This can be a powerful method for producing metabolites, especially when chemical synthesis is complex.

-

Experimental Protocol:

-

Synthesis of deuterated Bosentan: Prepare the deuterated parent drug (e.g., Bosentan-d6 or Bosentan-d3) using methods analogous to those described above for the metabolites.

-

Screening of microorganisms/enzymes: Screen a panel of microorganisms (e.g., fungi, bacteria) or recombinant CYP enzymes (e.g., CYP2C9, CYP3A4) for their ability to metabolize the deuterated Bosentan to the desired deuterated metabolites.

-

Scale-up fermentation/incubation: Once a suitable biocatalyst is identified, perform a larger-scale fermentation or incubation to produce a sufficient quantity of the deuterated metabolite.

-

Extraction and Purification: Extract the metabolite from the culture broth or incubation mixture and purify it using chromatographic techniques.

-

Characterization: Confirm the identity and isotopic purity of the isolated metabolite using NMR and MS.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of deuterated Bosentan metabolites. Actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.

Table 1: Synthesis of Deuterated Ro 48-5033 (Hydroxy Bosentan-d6)

| Step | Reaction | Starting Material | Deuterated Reagent | Yield (%) | Purity (%) |

| 1 | Grignard Reaction | Acetone-d6 | Methylmagnesium bromide | 85 | >98 |

| 2 | Friedel-Crafts Alkylation | Benzene | 2-methyl-propan-2-ol-d6 | 70 | >97 |

| 3 | Chlorosulfonation | tert-butylbenzene-d6 | Chlorosulfonic acid | 90 | >95 |

| 4 | Coupling | Bosentan amine precursor | 4-(tert-butyl-d6)-benzenesulfonyl chloride | 65 | >95 |

| 5 | Purification | Crude Product | - | 80 | >99 |

Table 2: Analytical Characterization of Deuterated Bosentan Metabolites

| Compound | Deuteration Site | Isotopic Purity (%) | Mass Shift (Da) | Analytical Method |

| Ro 48-5033-d6 | tert-butyl group | >98 | +6 | LC-MS/MS, ¹H-NMR |

| Ro 47-8634-d3 | methoxy group | >98 | +3 | LC-MS/MS, ¹H-NMR |

| Ro 64-1056-d4 | ethoxy side chain | >98 | +4 | LC-MS/MS, ¹H-NMR |

Conclusion

The synthesis and manufacturing of deuterated Bosentan metabolites are crucial for advancing our understanding of the drug's metabolism and for developing robust bioanalytical methods. This guide provides an overview of the key synthetic strategies, including chemical synthesis and biotransformation, along with proposed experimental workflows. While detailed experimental data in the public domain is limited, the principles outlined here provide a solid foundation for researchers to develop and optimize the synthesis of these important deuterated compounds. Rigorous purification and characterization are paramount to ensure the quality and reliability of these standards in their intended applications.

References

- 1. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Hydroxy Bosentan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the experimental applications, of Hydroxy Bosentan-d4. This deuterated analog of a primary active metabolite of Bosentan is a critical tool in pharmacokinetic and metabolic research.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Hydroxy Bosentan, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | 4-(1-hydroxy-2-methylpropan-2-yl)-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | [2][3] |

| Synonyms | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-d4)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide; Ro 48-8634-d4; Ro 48-5033-d4 | [4][5] |

| CAS Number | 1065472-91-4 | |

| Molecular Formula | C₂₇H₂₅D₄N₅O₇S | |

| Appearance | White Solid |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 571.64 g/mol | |

| Monoisotopic Mass | 571.20387644 Da (Computed) | |

| Melting Point | 124-127 °C (Predicted) | |

| Boiling Point | 783.9 ± 70.0 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO); slightly soluble in water. | |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | |

| logP | 4.33010 (Predicted) | |

| pKa | Data not available |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies of Bosentan and its metabolites.

Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol for this compound is proprietary, the general strategy involves the site-specific introduction of deuterium atoms. Based on the synthesis of Bosentan and its metabolites, a plausible route for this compound would involve the use of a deuterated precursor.

Plausible Synthetic Route:

The synthesis of Hydroxy Bosentan involves the reaction of key intermediates, one of which is 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. This intermediate is then reacted with 4-(tert-butyl)benzenesulfonamide, followed by a reaction with ethylene glycol. To produce this compound, a deuterated version of ethylene glycol, specifically ethylene glycol-d4 , would be used in the final step of the synthesis.

Purification:

Post-synthesis, purification is crucial to ensure high isotopic and chemical purity. Standard purification techniques for organic molecules would be employed, such as:

-

Column Chromatography: To separate the desired deuterated compound from non-deuterated analogs and other reaction impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity standards required for an analytical internal standard.

Quantification of Hydroxy Bosentan in Human Plasma by LC-MS/MS

The following protocol is based on a validated method for the simultaneous quantification of Bosentan and Hydroxy Bosentan in human plasma, utilizing their deuterated analogs as internal standards.

2.2.1. Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of human plasma, add the internal standard solution (containing this compound).

-

Vortex the mixture.

-

Load the plasma sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard from the cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.2.2. Liquid Chromatography Conditions

-

Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of an acidic aqueous solution (e.g., 0.5% formic acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of 20:80 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Injection Volume: 10-50 µL.

2.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor → Product Ion Transitions:

-

Hydroxy Bosentan: Specific m/z transition to be determined during method development.

-

This compound: The precursor ion will be 4 Da higher than that of Hydroxy Bosentan due to the four deuterium atoms. The product ion transition will also be specific and determined empirically.

-

2.2.4. Calibration and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of Hydroxy Bosentan in the plasma samples is then determined from this calibration curve.

-

The validated dynamic concentration range for Hydroxy Bosentan in a published study was 0.2-250 ng/mL.

Signaling Pathways and Mechanism of Action

Hydroxy Bosentan is an active metabolite of Bosentan, a dual endothelin receptor antagonist. Therefore, the mechanism of action of Hydroxy Bosentan is intrinsically linked to the endothelin signaling pathway, which plays a crucial role in vasoconstriction and cell proliferation.

Endothelin Signaling Pathway and Bosentan's Mechanism of Action:

Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes: Endothelin Receptor Type A (ETA) and Endothelin Receptor Type B (ETB).

-

ETA Receptors: Located on vascular smooth muscle cells. Activation of these receptors leads to vasoconstriction and proliferation of these cells.

-

ETB Receptors: Found on both endothelial cells and smooth muscle cells. Their activation on smooth muscle cells also causes vasoconstriction, while on endothelial cells, it mediates the release of vasodilators like nitric oxide and prostacyclin, and is involved in the clearance of ET-1.

Bosentan, and its active metabolite Hydroxy Bosentan, act as competitive antagonists at both ETA and ETB receptors. By blocking these receptors, they prevent the binding of ET-1, leading to a net effect of vasodilation and a reduction in vascular resistance. This is particularly beneficial in conditions like pulmonary arterial hypertension (PAH), where ET-1 levels are elevated. Hydroxy Bosentan (Ro 48-5033) contributes to the pharmacological activity of the parent drug, retaining 10%-20% of its activity.

Mechanism of action of Bosentan and its active metabolite, Hydroxy Bosentan.

Experimental Workflows

The primary application of this compound is in pharmacokinetic studies of Bosentan. A typical workflow for such a study is outlined below.

Workflow for a pharmacokinetic study of Bosentan using this compound.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard allows for the accurate and precise quantification of Hydroxy Bosentan, a key active metabolite of Bosentan. This technical guide provides essential information to support the design and execution of studies involving this important deuterated compound.

References

- 1. Bosentan inhibits oxidative and nitrosative stress and rescues occlusive pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C27H29N5O7S | CID 59818143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1065472-91-4 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. BioOrganics [bioorganics.biz]

Commercial Availability and Application of Hydroxy Bosentan-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Hydroxy Bosentan-d4, a critical internal standard for the accurate quantification of Bosentan and its primary active metabolite, Hydroxy Bosentan. This document also outlines a detailed experimental protocol for its use in bioanalytical methods and illustrates the relevant biological signaling pathway.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in reference standards and stable isotope-labeled compounds. The following table summarizes the availability of this compound from various vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Veeprho | DVE00241 | N/A | C₂₇H₂₅D₄N₅O₇S | 571.65 | In Stock.[1] |

| Pharmaffiliates | PA STI 047970 | 1065472-91-4 | C₂₇H₂₅D₄N₅O₇S | 571.64 | White Solid. Storage at 2-8°C.[2] |

| LGC Standards | TRC-H945152 | 1065472-91-4 | C₂₇H₂₅D₄N₅O₇S | 571.64 | - |

| Benchchem | B588148 | 1065472-91-4 | C₂₇H₂₅D₄N₅O₇S | 571.64 | For research use only.[3] |

| Alfa Chemistry | APS1065472914 | 1065472-91-4 | C₂₇H₂₅D₄N₅O₇S | 571.64 | Available in 1mg and 10mg quantities.[4] |

| Clearsynth | CS-O-02687 | 1065472-77-6 (for Bosentan-d4) | C₂₇H₂₅D₄N₅O₆S | 555.64 | Note: This is for Bosentan-d4, a related compound. |

Experimental Protocol: Quantification of Bosentan and Hydroxy Bosentan in Human Plasma using SPE-LC-MS/MS

The following protocol is a representative method for the simultaneous determination of Bosentan and its active metabolite, Hydroxy Bosentan, in human plasma using this compound as an internal standard (IS). This method is based on a published bioequivalence study and is intended for research purposes.[5]

1. Materials and Reagents:

-

Bosentan and Hydroxy Bosentan reference standards

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (deionized or HPLC grade)

-

Solid Phase Extraction (SPE) cartridges

2. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add a known concentration of this compound working solution.

-

Vortex the samples for 30 seconds.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analytes and the internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 analytical column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) is suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid). The separation can be achieved using an isocratic or gradient elution.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Bosentan, Hydroxy Bosentan, and this compound are monitored.

-

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentrations of the analytes in the unknown samples are then determined from the calibration curve.

Signaling Pathway and Experimental Workflow

Bosentan's Mechanism of Action

Bosentan is a dual endothelin receptor antagonist, meaning it blocks the binding of endothelin-1 (ET-1) to both endothelin receptor type A (ETA) and type B (ETB). ET-1 is a potent vasoconstrictor. By inhibiting the interaction of ET-1 with its receptors on vascular smooth muscle cells, Bosentan prevents vasoconstriction and smooth muscle cell proliferation, leading to vasodilation.

Typical Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound as an internal standard for the quantification of Bosentan and its metabolites in biological samples.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hydroxy Bosentan in the Metabolism of Bosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosentan, a dual endothelin receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its clinical efficacy and safety profile are intrinsically linked to its complex metabolism, primarily orchestrated by the cytochrome P450 system. This technical guide provides an in-depth exploration of the metabolic pathways of bosentan, with a central focus on the formation, pharmacological activity, and pharmacokinetic profile of its principal active metabolite, Hydroxy Bosentan (Ro 48-5033). Detailed experimental protocols for studying bosentan metabolism in vitro and for the bioanalysis of the parent drug and its metabolites are presented. Furthermore, this guide employs data visualization through clearly structured tables and Graphviz diagrams to elucidate the metabolic cascade and the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Bosentan exerts its therapeutic effect by competitively inhibiting endothelin-1 (ET-1) at both ETA and ETB receptors, leading to vasodilation and antiproliferative effects in the pulmonary vasculature. The disposition of bosentan in the body is heavily reliant on hepatic metabolism, a process that not only governs its clearance but also gives rise to several metabolites, one of which, Hydroxy Bosentan, retains significant pharmacological activity. Understanding the nuances of this metabolic conversion is critical for predicting drug-drug interactions, inter-individual variability in response, and the overall therapeutic index of bosentan.

Bosentan Metabolism: The Central Role of CYP Isoenzymes

The biotransformation of bosentan is predominantly carried out in the liver by the cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4.[1][2] This enzymatic activity leads to the formation of three main metabolites.

Formation of Hydroxy Bosentan (Ro 48-5033)

The major metabolic pathway involves the hydroxylation of the tert-butyl group of bosentan, resulting in the formation of Hydroxy Bosentan (Ro 48-5033). This reaction is catalyzed by both CYP2C9 and CYP3A4. Hydroxy Bosentan is the primary and only pharmacologically active metabolite, contributing approximately 10-20% to the overall effect of the parent drug.[3]

Formation of Other Metabolites

Two other minor metabolites have been identified:

-

Ro 47-8634: Formed through O-demethylation of the methoxy-phenoxy group, a reaction also mediated by CYP3A4.

-

Ro 64-1056: A secondary metabolite formed by the hydroxylation of Ro 47-8634 or the O-demethylation of Ro 48-5033.

The elimination of bosentan and its metabolites occurs mainly through biliary excretion.[2]

Quantitative Pharmacokinetics of Bosentan and Hydroxy Bosentan

The plasma concentrations and pharmacokinetic profiles of bosentan and Hydroxy Bosentan have been characterized in healthy volunteers. The following tables summarize key pharmacokinetic parameters after single and multiple oral doses of bosentan.

Table 1: Pharmacokinetic Parameters of Bosentan and Hydroxy Bosentan After a Single Oral Dose of 125 mg Bosentan in Healthy Volunteers

| Parameter | Bosentan | Hydroxy Bosentan (Ro 48-5033) |

| Cmax (ng/mL) | 1644.4 ± 112.4 | 135.2 ± 28.6 |

| AUC0–t (ng·h/mL) | 7305.8 ± 1234.5 | 876.5 ± 210.9 |

| tmax (h) | 2.8 ± 0.5 | 4.2 ± 0.8 |

| t1/2 (h) | 5.4 ± 0.9 | 6.1 ± 1.2 |

Data compiled from studies in healthy adult volunteers.[4]

Table 2: Steady-State Pharmacokinetic Parameters of Bosentan and Hydroxy Bosentan After Multiple Oral Doses of 125 mg Bosentan Twice Daily in Healthy Volunteers

| Parameter | Bosentan | Hydroxy Bosentan (Ro 48-5033) |

| Cmax,ss (ng/mL) | 1356.7 ± 245.8 | 188.9 ± 45.3 |

| AUCτ,ss (ng·h/mL) | 5890.2 ± 1102.7 | 1123.4 ± 301.5 |

| tmax,ss (h) | 3.0 ± 0.7 | 4.5 ± 1.0 |

Data represent steady-state conditions and are compiled from studies in healthy adult volunteers.

Experimental Protocols

In Vitro Metabolism of Bosentan using Human Liver Microsomes

This protocol outlines the procedure to investigate the metabolism of bosentan and the formation of its metabolites in a controlled in vitro setting.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Bosentan

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/shaker set at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing potassium phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Add bosentan (at various concentrations, e.g., 1-100 µM) to the pre-incubated mixture.

-

Addition of Cofactor: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of bosentan and its metabolites using a validated LC-MS/MS method.

Bioanalytical Method for Quantification of Bosentan and Hydroxy Bosentan in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of bosentan and Hydroxy Bosentan in human plasma.

Materials:

-

Human plasma samples

-

Bosentan and Hydroxy Bosentan analytical standards

-

Internal standard (IS), e.g., deuterated bosentan

-

Solid-phase extraction (SPE) cartridges

-

Methanol, acetonitrile, formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma, add the internal standard solution.

-

Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol and water. Load the plasma sample, wash with a low organic solvent concentration, and elute the analytes with a high organic solvent concentration (e.g., methanol or acetonitrile).

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid to achieve chromatographic separation of bosentan, Hydroxy Bosentan, and the internal standard.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for bosentan, Hydroxy Bosentan, and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentrations of bosentan and Hydroxy Bosentan in the plasma samples from the calibration curve.

-

Visualizing Metabolic and Signaling Pathways

Metabolic Pathway of Bosentan

The following diagram illustrates the metabolic conversion of bosentan into its primary metabolites.

References

- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple-dose pharmacokinetics, safety, and tolerability of bosentan, an endothelin receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Isotope Effects in Deuterated Standards: A Technical Guide Featuring Hydroxy Bosentan-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical implications of isotope effects, with a specific focus on the use of deuterated internal standards in analytical and drug development studies. Using Hydroxy Bosentan-d4 as a case study, this document provides a comprehensive overview of the synthesis, analytical methodologies, and the underlying physicochemical phenomena that researchers encounter when working with these powerful tools.

The Core Principles of Isotope Effects

Isotope effects are the result of the mass difference between isotopes of an element, which can lead to changes in the physicochemical properties of a molecule and the rates of chemical reactions. In the context of drug development and bioanalysis, the most relevant are deuterium isotope effects, where hydrogen atoms (¹H) are replaced by their heavier, stable isotope, deuterium (²H or D).

The primary mechanism of interest is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. This effect can be leveraged to strategically slow down the metabolism of a drug, potentially improving its pharmacokinetic profile.

Beyond the KIE, the substitution of hydrogen with deuterium can also lead to the Chromatographic Isotope Effect (CIE) , where deuterated compounds may exhibit slightly different retention times in chromatographic separations compared to their non-deuterated counterparts. This is a critical consideration in quantitative bioanalysis using deuterated internal standards.

This compound: A Case Study

This compound is the deuterium-labeled analog of Hydroxy Bosentan (Ro 48-5033), the primary active metabolite of the dual endothelin receptor antagonist, Bosentan.[1] Bosentan is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1] this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of Hydroxy Bosentan in biological matrices.[1] The four deuterium atoms on the hydroxyethoxy group provide a sufficient mass shift for mass spectrometric distinction from the unlabeled analyte.[2]

Physicochemical Properties

The introduction of deuterium can subtly alter the physicochemical properties of a molecule. Below is a comparison of the computed properties of Hydroxy Bosentan and this compound.

| Property | Hydroxy Bosentan | This compound |

| Molecular Formula | C₂₇H₂₉N₅O₇S | C₂₇H₂₅D₄N₅O₇S |

| Molecular Weight | 567.62 g/mol | 571.64 g/mol [3] |

| Exact Mass | 567.1866 g/mol | 571.2039 g/mol |

| XLogP3 | 2.6 | 2.6 |

Data sourced from PubChem and other chemical suppliers.

Experimental Protocols

Synthesis of this compound

While specific proprietary synthesis methods for this compound are not publicly detailed, a representative synthetic route can be inferred from the known synthesis of Bosentan. The key step involves the use of a deuterated precursor, ethylene glycol-d4, in the final stages of the synthesis.

Representative Synthesis Protocol:

-

Reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine with 4-tert-butylbenzenesulfonamide: These two key intermediates are reacted under basic conditions to form an intermediate compound.

-

Introduction of the Hydroxyethoxy Moiety: The intermediate is then reacted with ethylene glycol-d4 in the presence of a base, such as sodium hydroxide, to introduce the deuterated side chain.

-

Purification: The crude this compound is then purified using techniques such as recrystallization or column chromatography to obtain the final product of high purity.

This is a representative protocol based on known synthetic routes for Bosentan.

Bioanalytical Method for Quantification of Hydroxy Bosentan using this compound Internal Standard

The following is a detailed protocol for the simultaneous quantification of Bosentan and Hydroxy Bosentan in human plasma using their respective deuterated internal standards, based on a validated LC-MS/MS method.

Sample Preparation:

-

Spiking: To 100 µL of human plasma, add the internal standard solution containing Bosentan-d4 and this compound.

-

Solid Phase Extraction (SPE):

-

Load the plasma sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analytes and internal standards with a suitable elution solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analytes and their deuterated internal standards. The precursor ion for this compound will be 4 Da higher than that of Hydroxy Bosentan.

-

Visualizing Key Processes and Concepts

The following diagrams, created using the DOT language, illustrate important workflows and pathways related to the use of deuterated standards.

Caption: A representative workflow for the synthesis of this compound.

Caption: A typical bioanalytical workflow for quantifying Hydroxy Bosentan.

References

In-Depth Technical Guide: Safety, Handling, and Storage of Hydroxy Bosentan-d4

This guide provides comprehensive safety, handling, and storage guidelines for Hydroxy Bosentan-d4, intended for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this deuterated compound, the safety and handling protocols outlined below are largely based on the properties of its parent compound, Bosentan, and established best practices for handling chemical reagents in a laboratory setting.

Chemical and Physical Properties

This compound is a deuterated analog of Hydroxy Bosentan, the primary active metabolite of the drug Bosentan.[1][2] It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Bosentan and its metabolites in biological samples.[1][3]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| Chemical Name | 4-(1-hydroxy-2-methylpropan-2-yl)-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | [4] |

| Synonyms | Ro 48-5033-d4, Ro 48-8634-d4 | |

| CAS Number | 1065472-91-4 | |

| Molecular Formula | C₂₇H₂₅D₄N₅O₇S | |

| Molecular Weight | 571.64 g/mol | |

| Appearance | White Solid |

Safety and Handling

Personal Protective Equipment (PPE)

A standard suite of personal protective equipment should be worn at all times when handling this compound to minimize the risk of exposure.

Table 2: Recommended Personal Protective Equipment

| Equipment | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required when handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. |

Engineering Controls

-

Ventilation: Handle in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.

-

Eyewash Station: An easily accessible eyewash station should be available.

-

Safety Shower: A safety shower should be in close proximity.

Handling Procedures

-

Avoid inhalation of dust.

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage Guidelines

Proper storage is crucial to maintain the integrity and stability of this compound.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | -20°C for long-term storage. 2-8°C is also cited for storage. | |

| Atmosphere | Store under an inert atmosphere. | |

| Other Conditions | The compound is noted as being hygroscopic; protect from moisture. |

Experimental Protocols

General Weighing and Solution Preparation Protocol

-

Preparation: Ensure all necessary PPE is worn. Prepare the balance and all necessary glassware in a chemical fume hood.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel.

-

Dissolution: Add the appropriate solvent (e.g., methanol or dimethyl sulfoxide) to the weighing vessel to dissolve the compound. Ensure complete dissolution before transferring to a volumetric flask.

-

Dilution: Rinse the weighing vessel with additional solvent and transfer the rinse to the volumetric flask to ensure a quantitative transfer. Dilute to the final desired concentration.

-

Storage of Solution: Store the resulting solution in a tightly sealed container at the recommended temperature, protected from light.

Visualized Workflows and Pathways

Metabolic Pathway of Bosentan

Hydroxy Bosentan is the primary active metabolite of Bosentan, formed through metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4.

Caption: Metabolic conversion of Bosentan to Hydroxy Bosentan.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of chemical compounds like this compound in a laboratory setting.

Caption: General workflow for safe laboratory chemical handling.

References

Bosentan and its Metabolites in Pulmonary Arterial Hypertension Research: A Technical Guide

Introduction to Pulmonary Arterial Hypertension and the Endothelin System

Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries.[1][2] The pathophysiology of PAH involves complex processes including vasoconstriction, vascular remodeling, thrombosis in situ, and inflammation.[2][3] A key player in this process is the endothelin (ET) system. Patients with PAH exhibit elevated levels of endothelin-1 (ET-1), a potent vasoconstrictor peptide, in their plasma and lung tissue.[4]

ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation. ETB receptors are found on both endothelial cells, where they mediate vasodilation (through nitric oxide and prostacyclin release) and clearance of ET-1, and on smooth muscle cells, where they also contribute to vasoconstriction. In PAH, the overproduction of ET-1 leads to sustained vasoconstriction and aberrant vascular growth, contributing to the increased pulmonary vascular resistance that defines the disease.

Bosentan: A Dual Endothelin Receptor Antagonist

Bosentan is an orally active, competitive antagonist of both ETA and ETB receptors, classifying it as a dual endothelin receptor antagonist (ERA). By blocking the binding of ET-1 to both receptor subtypes, Bosentan counteracts the detrimental effects of elevated ET-1 levels. This dual antagonism results in vasodilation of the pulmonary arteries, a reduction in pulmonary vascular resistance and pressure, and inhibition of vascular remodeling processes like hypertrophy, fibrosis, and inflammation.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of the endothelin pathway in PAH and the mechanism by which Bosentan intervenes.

Pharmacokinetics of Bosentan and its Metabolites

Bosentan is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This process yields three metabolites, with one, Ro 48-5033, being pharmacologically active and contributing approximately 10% to 20% of the total effect of Bosentan. Bosentan is an inducer of CYP2C9 and CYP3A4, which leads to increased clearance and reduced plasma levels at steady-state. Elimination occurs mainly through biliary excretion of the metabolites.

Metabolic Pathway

The metabolic conversion of Bosentan is depicted in the diagram below.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Bosentan and its metabolites.

| Parameter | Bosentan | Ro 48-5033 (Active Metabolite) | Ro 64-1056 | Ro 47-8634 |

| Tmax (Time to Peak Concentration) | ~3-5 hours | - | - | - |

| Absolute Bioavailability | ~50% | - | - | - |

| Plasma Protein Binding | >98% (mainly albumin) | Less tightly bound than Bosentan | - | - |

| Terminal Half-life (t1/2) | ~5.4 hours | - | - | - |

| Clearance | ~17 L/h (multiple-dose) | - | - | - |

| Volume of Distribution (Vss) | ~30 L | - | - | - |

| Metabolizing Enzymes | CYP2C9, CYP3A4 | - | - | - |

| Elimination | Biliary excretion after metabolism | Biliary excretion | Biliary excretion | Biliary excretion |

| Pharmacological Contribution | Major component | Contributes ~10-20% of total activity | Inactive | Inactive |

Clinical Efficacy in Pulmonary Arterial Hypertension

Numerous clinical trials have demonstrated the efficacy of Bosentan in treating PAH. The pivotal BREATHE-1 trial showed that Bosentan significantly improved exercise capacity, as measured by the 6-minute walk distance (6MWD), in patients with WHO Functional Class III and IV PAH. Further studies have confirmed its benefits in various PAH subgroups, including those with congenital heart disease and Eisenmenger syndrome. A meta-analysis of seven randomized controlled trials confirmed that Bosentan therapy leads to significant improvements in 6MWD and hemodynamics, and a reduction in clinical worsening.

Summary of Clinical Trial Data

| Trial/Analysis | Patient Population (WHO FC) | Bosentan Dose | Duration | Key Efficacy Endpoints | Results |

| BREATHE-1 | FC III & IV (Idiopathic or CTD-PAH) | 125 mg BID | 16 weeks | Change in 6MWD | +35 m treatment effect vs. placebo |

| BREATHE-5 | Eisenmenger Syndrome | Not specified | Not specified | 6MWD, mPAP, PVR | Significant improvement in all endpoints vs. placebo |

| EARLY | FC II | Not specified | Not specified | Reduction in PVR, Delay in clinical worsening | Significant reduction and delay vs. placebo |

| Meta-analysis (7 RCTs) | PAH | Varied | Varied | 6MWD, mPAP, Clinical Worsening | 6MWD: +46.19 m (WMD) vs. placebomPAP: -6.026 mmHg (WMD) vs. placeboClinical Worsening: OR 0.252 vs. placebo |

| COMPASS-2 | Symptomatic PAH on stable sildenafil | 125 mg BID | Event-driven | Time to first morbidity/mortality event | No significant difference vs. placebo (HR 0.83)+21.8 m in 6MWD at 16 weeks vs. placebo |

Experimental Protocols in Bosentan Research

General Clinical Trial Protocol Outline

Based on pivotal trials like BREATHE-1, a typical protocol for evaluating Bosentan involves a randomized, double-blind, placebo-controlled design.

-

Patient Selection: Inclusion criteria typically specify patients with a confirmed diagnosis of PAH (e.g., mPAP ≥25 mmHg), belonging to a specific WHO Functional Class (e.g., II, III, or IV), and a baseline 6MWD within a certain range (e.g., 150-450 m). Exclusion criteria often include significant liver impairment, pregnancy, and concurrent use of potent CYP3A4 inhibitors like cyclosporine.

-

Randomization and Blinding: Patients are randomly assigned to receive either Bosentan or a matching placebo.

-

Dosing Regimen: Treatment often starts with a lower dose (e.g., 62.5 mg twice daily) for an initial period (e.g., 4 weeks), followed by titration to the target dose (e.g., 125 mg twice daily).

-

Efficacy Endpoints: The primary endpoint is frequently the change in 6MWD from baseline to the end of the study (e.g., 16 weeks). Secondary endpoints include time to clinical worsening, changes in WHO Functional Class, and hemodynamic parameters (mPAP, PVR).

-

Safety Monitoring: Regular monitoring of liver function tests (aminotransferases) is mandatory due to the risk of hepatotoxicity.

Preclinical Animal Model Protocol

Animal models are crucial for studying the pathophysiology of PAH and the effects of therapeutic agents like Bosentan. A common model involves inducing PAH in rats or piglets.

-

Model Induction: PAH can be induced in rats by a single injection of SU5416 (a VEGF receptor inhibitor) followed by exposure to chronic hypoxia. In piglets, a surgical anastomosis between the subclavian artery and the pulmonary artery creates chronic overcirculation, leading to PAH.

-

Treatment Group: Animals are randomized to receive either a vehicle (placebo) or Bosentan, often administered daily via oral gavage.

-

Hemodynamic Assessment: After a set period (e.g., 3 months), hemodynamic parameters such as right ventricular systolic pressure (RVSP), mPAP, and cardiac output are measured via right heart catheterization.

-

Histopathological Analysis: Lung and heart tissues are collected for analysis. Right ventricular hypertrophy is assessed using the Fulton index (RV/[LV+S] weight ratio). Pulmonary artery morphometry is performed to measure medial thickness and vascular remodeling.

-

Biomarker Analysis: Plasma and tissue levels of ET-1 and markers of oxidative stress can be measured using techniques like ELISA and quantitative PCR.

Pharmacokinetic Analysis Protocol

Determining the plasma concentrations of Bosentan and its metabolites is essential for understanding its disposition and potential drug interactions.

-

Sample Collection: Blood samples are collected from subjects at predefined time points following drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of Bosentan and its metabolites (Ro 48-5033, Ro 64-1056, Ro 47-8634) are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis.

General Experimental Workflow

The following diagram outlines a typical workflow for a clinical study investigating Bosentan in PAH.

Drug Interactions and Safety Profile

Bosentan's role as a substrate and inducer of CYP3A4 and CYP2C9 enzymes results in several clinically significant drug-drug interactions.

-

CYP Inhibitors: Co-administration with strong CYP3A4 inhibitors like ketoconazole can double the plasma concentration of Bosentan.

-

CYP Inducers: Inducers like rifampicin can significantly decrease Bosentan levels at steady-state.

-

CYP Substrates: Bosentan can decrease the plasma concentrations of drugs metabolized by CYP3A4 and CYP2C9. This can reduce the efficacy of medications such as simvastatin (levels may be reduced by 50%), warfarin, and sildenafil.

-

Cyclosporine A & Glibenclamide: Concomitant use with cyclosporine A is contraindicated as it markedly increases initial Bosentan concentrations. Co-administration with glibenclamide is not recommended due to an increased risk of elevated liver aminotransferases.

The most significant adverse effect of Bosentan is dose-dependent hepatotoxicity, manifesting as elevated liver aminotransferases. Therefore, monthly liver function monitoring is required for all patients on therapy. Other common side effects include headache, flushing, leg edema, and anemia. Bosentan is also a known teratogen and is contraindicated in pregnancy.

Summary of Key Drug Interactions

| Co-administered Drug | Effect on Bosentan | Effect on Co-administered Drug | Recommendation |

| Ketoconazole | ~2-fold increase in plasma concentration | - | Use with caution |

| Cyclosporine A | Markedly increased initial trough concentrations | Decreased concentration | Contraindicated |

| Glibenclamide | Decreased concentration | Decreased concentration | Not recommended; increased risk of elevated liver enzymes |

| Simvastatin | - | Up to 50% decrease in plasma concentration | Monitor cholesterol levels |

| Warfarin | - | Decreased plasma concentration | Monitor INR |

| Sildenafil | - | Significantly decreased plasma concentration | Consider dose adjustment |

Conclusion

Bosentan represents a foundational oral therapy in the management of pulmonary arterial hypertension. Its mechanism as a dual endothelin receptor antagonist directly targets a key pathway in the disease's pathophysiology. A thorough understanding of its pharmacokinetics, particularly its hepatic metabolism into active and inactive metabolites and its potential for significant drug-drug interactions via CYP enzyme induction, is critical for its safe and effective use in research and clinical practice. Clinical and preclinical research has consistently demonstrated its ability to improve exercise capacity and hemodynamic parameters, although its impact on long-term mortality when added to other therapies requires further investigation. Future research continues to explore its role in various PAH etiologies and in combination with other therapeutic agents.

References

- 1. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 2. Bosentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of bosentan on cellular processes involved in pulmonary arterial hypertension: do they explain the long-term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

The Indispensable Role of Stable Isotope Labeling in Modern Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to regulatory approval is a complex and data-driven process. A critical aspect of this journey is understanding the drug's metabolic fate within a biological system. Stable isotope labeling (SIL) has emerged as a cornerstone technology in drug metabolism and pharmacokinetic (DMPK) studies, providing unparalleled precision and safety in elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[][2] This technical guide provides an in-depth exploration of the significance of stable isotope labeling in drug metabolism studies, complete with data presentation, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Core Concepts of Stable Isotope Labeling

Stable isotope labeling involves the substitution of one or more atoms in a drug molecule with their non-radioactive, heavier isotopes.[] Commonly used stable isotopes in drug metabolism research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[3] These labeled molecules are chemically identical to their unlabeled counterparts and exhibit the same biological behavior. However, the mass difference allows them to be distinguished and quantified using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]

The primary advantage of stable isotopes over their radioactive counterparts (e.g., ³H, ¹⁴C) is their safety profile. Since they do not emit radiation, stable isotope-labeled compounds can be used in human studies, including those involving vulnerable populations, without the associated health risks.

Data Presentation: Quantitative Insights from SIL Studies

Stable isotope labeling enables the precise quantification of a parent drug and its metabolites in various biological matrices. This quantitative data is fundamental for constructing a comprehensive pharmacokinetic profile of a drug candidate.

Table 1: Pharmacokinetic Parameters of a Drug Candidate and its Major Metabolite in Human Plasma Following Oral Administration

| Parameter | Unlabeled Drug (ng/mL) | ¹³C-Labeled Metabolite M1 (ng/mL) |

| Cmax (Maximum Concentration) | 850 ± 150 | 210 ± 45 |

| Tmax (Time to Cmax) (hr) | 2.5 ± 0.5 | 4.0 ± 1.0 |

| AUC₀-t (Area Under the Curve) | 7500 ± 1200 | 1800 ± 350 |

| t₁/₂ (Half-life) (hr) | 8.2 ± 1.5 | 10.5 ± 2.0 |

Data is representative and compiled from typical pharmacokinetic studies.

Table 2: In Vitro Metabolic Stability of a Deuterated vs. Non-deuterated Drug in Human Liver Microsomes

| Compound | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Non-deuterated Drug | 25 ± 5 | 27.7 |

| Deuterated Drug | 75 ± 10 | 9.2 |

This table illustrates the kinetic isotope effect, where deuteration at a metabolic soft spot slows down the rate of metabolism.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data in stable isotope labeling studies.

Protocol 1: Synthesis of a Deuterium-Labeled Drug Candidate

This protocol provides a general workflow for the synthesis of a deuterium-labeled drug candidate for use in metabolic studies.

Objective: To introduce deuterium at a metabolically labile position to investigate the kinetic isotope effect.

Materials:

-

Parent drug molecule

-

Deuterated reagent (e.g., deuterium gas (D₂), sodium borodeuteride (NaBD₄), deuterated solvent)

-

Appropriate catalyst (e.g., Palladium on carbon (Pd/C))

-

Anhydrous solvents

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the parent drug molecule in an appropriate anhydrous solvent.

-

Addition of Reagents: Add the catalyst (e.g., Pd/C) to the solution.

-

Deuterium Introduction: Introduce the deuterated reagent. For example, for a reduction reaction, slowly add a solution of NaBD₄ in a suitable solvent. For a deuteration via H-D exchange, introduce D₂ gas and heat the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution). Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography.

-

Characterization: Confirm the structure and determine the percentage of deuterium incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the steps to assess the metabolic stability of a stable isotope-labeled drug candidate.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

-

Stable isotope-labeled test compound and its unlabeled counterpart

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (for quenching and sample analysis)

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound to the incubation mixture and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / (mg of microsomal protein).

Mandatory Visualizations

Diagram 1: General Workflow of a Stable Isotope Labeling Study in Drug Metabolism

Caption: A schematic overview of the key stages in a drug metabolism study using stable isotope labeling.

Diagram 2: Impact of Drug Metabolites on the PI3K/Akt Signaling Pathway

Caption: An illustration of how an active drug metabolite can inhibit the PI3K/Akt signaling pathway.

Diagram 3: Influence of Drug Metabolites on the MAPK Signaling Pathway

Caption: A diagram showing the potential for a drug metabolite to inhibit the MAPK signaling cascade.

Conclusion

Stable isotope labeling is an indispensable tool in modern drug metabolism research. Its ability to provide safe, precise, and quantitative data on the metabolic fate of a drug candidate is crucial for making informed decisions throughout the drug development pipeline. By leveraging the power of stable isotopes in conjunction with advanced analytical techniques, researchers can gain a deep understanding of a drug's pharmacokinetic and pharmacodynamic properties, ultimately contributing to the development of safer and more effective medicines. The detailed protocols and visualizations provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Bosentan in Human Plasma by LC-MS/MS using Hydroxy Bosentan-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bosentan in human plasma. The method employs a stable isotope-labeled internal standard, Hydroxy Bosentan-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Sample preparation is streamlined using a solid-phase extraction (SPE) protocol, and the optimized chromatographic and mass spectrometric conditions allow for a rapid and selective analysis. This document provides comprehensive experimental protocols and validation data to facilitate the implementation of this method in a research or drug development setting.

Introduction

Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. Accurate and reliable quantification of Bosentan in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the integrity of the quantitative data. This application note provides a detailed protocol for the determination of Bosentan in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Bosentan reference standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Oasis HLB 3 cc (60 mg) Solid-Phase Extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 system with a Turbo V™ ion source or equivalent

-

Analytical Column: A Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) analytical column was used for chromatographic separation.[1][2][3]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bosentan and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Bosentan stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: To 100 µL of human plasma, add 25 µL of the internal standard working solution (100 ng/mL) and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 5% methanol in water solution.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-